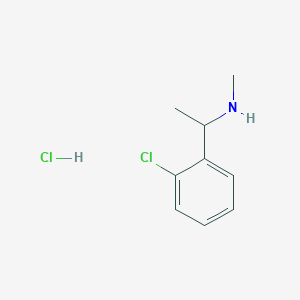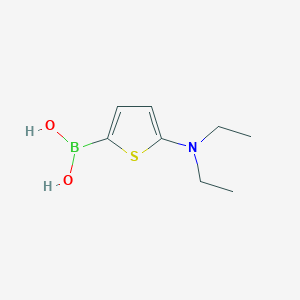
(5-(Diethylamino)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Diethylamino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a diethylamino group and a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Diethylamino)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto the thiophene ring. One common method is the borylation of the corresponding halogenated thiophene derivative using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Diethylamino)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include DMF, tetrahydrofuran (THF), and toluene.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds.
Aplicaciones Científicas De Investigación
(5-(Diethylamino)thiophen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (5-(Diethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The diethylamino group can influence the electronic properties of the thiophene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
(5-(Dimethylamino)thiophen-2-yl)boronic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
Thiophene-2-boronic acid: Lacks the amino substituent, making it less electronically rich.
Uniqueness
(5-(Diethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the diethylamino group, which enhances its electron-donating properties. This can lead to increased reactivity in certain chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C8H14BNO2S |
|---|---|
Peso molecular |
199.08 g/mol |
Nombre IUPAC |
[5-(diethylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO2S/c1-3-10(4-2)8-6-5-7(13-8)9(11)12/h5-6,11-12H,3-4H2,1-2H3 |
Clave InChI |
UVUJHEPXYRQMNR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)N(CC)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
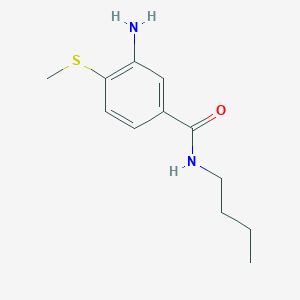
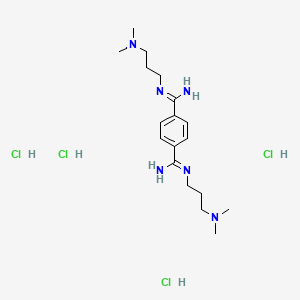
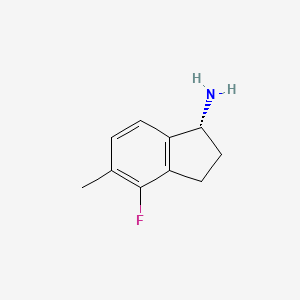
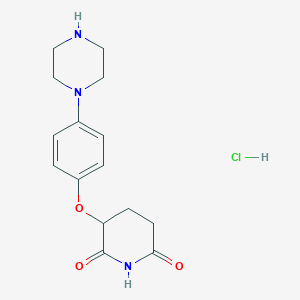
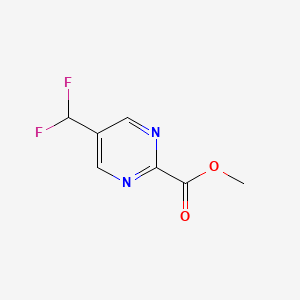

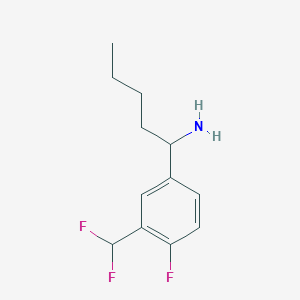
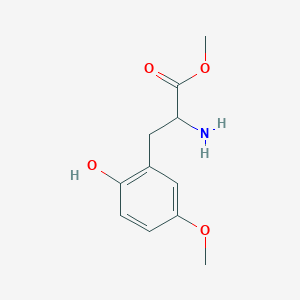
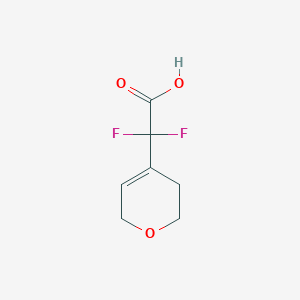
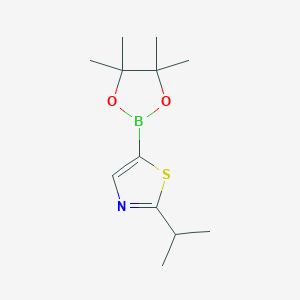
![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
